2-iso-Propylphenyl-(2-thienyl)methanol
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Overview
Description
2-iso-Propylphenyl-(2-thienyl)methanol is an organic compound with the molecular formula C14H16OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Propylphenyl-(2-thienyl)methanol typically involves the reaction of 2-thiophenemethanol with 2-isopropylphenyl derivatives under specific conditions. One common method is the condensation reaction, where the thiophene ring is formed through the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester . Other methods include the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often utilizes large-scale condensation reactions. These processes are optimized for high yield and purity, employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-iso-Propylphenyl-(2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or platinum, specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-iso-Propylphenyl-(2-thienyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-iso-Propylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a five-membered ring containing sulfur.
2-Thiophenemethanol: A closely related compound with similar structural features.
2-iso-Propylphenyl derivatives: Compounds with similar aromatic ring structures and substituents.
Uniqueness
2-iso-Propylphenyl-(2-thienyl)methanol is unique due to its specific combination of the thiophene ring and the 2-iso-propylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-propan-2-ylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS/c1-10(2)11-6-3-4-7-12(11)14(15)13-8-5-9-16-13/h3-10,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKGGMHPMWBXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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